3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, a trifluoromethyl group, and a benzimidazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3,5-dimethoxybenzoic acid under coupling conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 4-Methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
Uniqueness
3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups, along with the benzimidazole core, makes it a versatile compound for various applications.
Biological Activity
3,5-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound notable for its complex structure, which includes a benzamide core and a benzimidazole moiety. The presence of methoxy groups at the 3 and 5 positions enhances its solubility and potential biological activity, while the trifluoromethyl group contributes to its lipophilicity and electronic properties. This compound has garnered interest in medicinal chemistry, particularly for its anticancer properties.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂
- Molecular Weight : Approximately 335.29 g/mol
The trifluoromethyl group significantly influences the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion. The chemical reactivity is attributed to functional groups that can undergo hydrolysis or participate in nucleophilic substitution reactions under specific conditions.
Anticancer Potential
The primary biological activity associated with this compound is its potential as an anticancer agent . Benzimidazole derivatives are known for their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation. Notable mechanisms include:
- Topoisomerase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
Preliminary studies suggest selective cytotoxicity against various cancer cell lines, although specific IC₅₀ values are yet to be fully characterized.
Interaction studies indicate that the compound may bind to key enzymes involved in cancer metabolism and DNA-binding proteins. Techniques such as surface plasmon resonance (SPR) and molecular docking studies have been employed to elucidate these binding mechanisms. Early findings suggest interactions with topoisomerases that could lead to cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives similar to this compound:
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF7.
- Binding Affinity Studies : Research utilizing isothermal titration calorimetry (ITC) has indicated strong binding affinities between this class of compounds and target proteins involved in cancer progression.
- Structure-Activity Relationship (SAR) : Variations in substitution patterns have been shown to significantly influence biological activity. The unique combination of methoxy groups and trifluoromethyl substituents in this compound enhances its therapeutic potential compared to others lacking these features.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | IC₅₀ Values | Notable Activities |
---|---|---|---|
This compound | Two methoxy groups, trifluoromethyl | TBD | Anticancer activity |
3-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide | One methoxy group | TBD | Potentially lower activity due to fewer substitutions |
2,4-Dimethoxy-N-[2-(trifluoromethyl)benzimidazol-5-yl]benzamide | Similar methoxy groups | TBD | Enhanced solubility but varied potency |
Properties
Molecular Formula |
C17H14F3N3O3 |
---|---|
Molecular Weight |
365.31 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14F3N3O3/c1-25-11-5-9(6-12(8-11)26-2)15(24)21-10-3-4-13-14(7-10)23-16(22-13)17(18,19)20/h3-8H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
RMEUCPNWECMECQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC |
Origin of Product |
United States |
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